molecular formula C14H13ClN4O B13822774 2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine

2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B13822774
M. Wt: 288.73 g/mol
InChI Key: WYQLLZYVPUKLLD-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring The presence of a 2-chlorophenyl group and a 7-methoxy group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under acidic conditions to yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridazine ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains a triazole ring fused to a pyrimidine ring.

Uniqueness

2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine is unique due to the presence of the 2-chlorophenyl and 7-methoxy groups, which impart distinct chemical and biological properties. These substituents enhance its potential as a drug candidate by improving its binding affinity and selectivity towards specific targets .

Properties

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

2-(2-chlorophenyl)-7-methoxy-3,4-dimethylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C14H13ClN4O/c1-8-12-9(2)19(11-7-5-4-6-10(11)15)18-13(12)14(20-3)17-16-8/h4-7H,1-3H3

InChI Key

WYQLLZYVPUKLLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3Cl)OC)C

Origin of Product

United States

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